1,4-Dichloro-5,6,7,8-tetrahydrophthalazine

Description

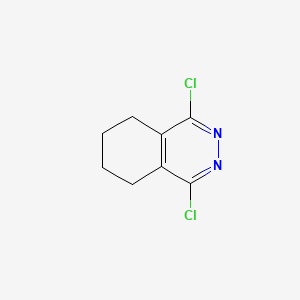

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-5,6,7,8-tetrahydrophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFNXIXNWZZRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504666 | |

| Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67279-24-7 | |

| Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67279-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a crucial heterocyclic building block in medicinal chemistry. Its di-chloro substituted pyridazine ring, fused to a saturated cyclohexane moiety, offers a versatile scaffold for the synthesis of complex molecular architectures. The electron-deficient nature of the phthalazine core, amplified by the two chlorine atoms, renders the 1 and 4 positions highly susceptible to nucleophilic substitution. This reactivity profile has been effectively exploited in the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this important intermediate, with a focus on its role in the synthesis of biologically active molecules.

Introduction

Phthalazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 1,4-disubstituted phthalazine scaffold, in particular, has proven to be a privileged structure in the design of kinase inhibitors.[2] 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS No. 67279-24-7) serves as a key starting material for accessing a wide array of these derivatives.[3] Its unique structure allows for the introduction of various functionalities at the 1 and 4 positions, enabling the systematic exploration of the structure-activity relationships (SAR) of novel drug candidates. This guide will delve into the fundamental chemical properties of this compound, providing insights into its synthesis, reactivity, and its application in the synthesis of targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Cl₂N₂ | [4] |

| Molecular Weight | 203.07 g/mol | [4] |

| CAS Number | 67279-24-7 | [4] |

| IUPAC Name | 1,4-dichloro-5,6,7,8-tetrahydrophthalazine | [4] |

| Appearance | Off-white to light yellow solid | [5] |

| Boiling Point | 381.2 °C at 760 mmHg | [6] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [5] |

Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine

The primary route for the synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine involves the chlorination of the corresponding dione precursor, 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione.

Reaction Scheme

Caption: Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.

Detailed Experimental Protocol

The following protocol is based on established procedures for the chlorination of phthalazinediones.[6]

Materials:

-

2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (EtOAc)

-

Sodium carbonate (Na₂CO₃)

-

Sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

A mixture of 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione (e.g., 855 mg, 5.14 mmol) and phosphorus oxychloride (e.g., 5 mL) is heated under reflux for 16 hours.[6]

-

After cooling to room temperature, the reaction mixture is carefully poured into ice.

-

The acidic solution is neutralized with solid sodium carbonate until the effervescence ceases. Caution: This neutralization is exothermic and should be performed slowly and with cooling.

-

The aqueous layer is extracted twice with ethyl acetate.[6]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[6]

-

The crude product can be purified by trituration with a suitable solvent, such as ethanol, to yield 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine as a solid.[6]

Expertise & Experience Insights:

-

Choice of Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating agent commonly used to convert cyclic amides (lactams) to their corresponding chloro-imines. In this case, it effectively converts the tautomeric enol form of the dione to the dichloro derivative. The use of an excess of POCl₃ also serves as the reaction solvent.

-

Reaction Time and Temperature: The prolonged reflux is necessary to drive the chlorination reaction to completion. The high temperature ensures the solubility of the starting material and facilitates the reaction kinetics.

-

Work-up Procedure: The careful quenching on ice is crucial to hydrolyze the excess POCl₃. Neutralization with sodium carbonate is necessary to remove acidic byproducts and allow for efficient extraction of the organic product.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

~ 2.0-2.2 ppm (multiplet, 4H): Protons at the C6 and C7 positions of the cyclohexyl ring.

-

~ 2.9-3.1 ppm (multiplet, 4H): Protons at the C5 and C8 positions of the cyclohexyl ring, which are adjacent to the aromatic ring and thus slightly deshielded.

¹³C NMR Spectroscopy (Predicted)

-

~ 20-25 ppm: Carbons at the C6 and C7 positions.

-

~ 25-30 ppm: Carbons at the C5 and C8 positions.

-

~ 140-145 ppm: Quaternary carbons of the fused rings.

-

~ 155-160 ppm: Carbons at the C1 and C4 positions, bonded to chlorine.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 202, with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

Infrared Spectroscopy (Predicted)

-

~ 2950-2850 cm⁻¹: C-H stretching vibrations of the cyclohexyl ring.

-

~ 1600-1550 cm⁻¹: C=N stretching vibrations of the pyridazine ring.

-

~ 800-700 cm⁻¹: C-Cl stretching vibrations.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key feature of the chemical reactivity of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is the facile displacement of the chlorine atoms at the 1 and 4 positions by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring makes the carbon atoms at the 1 and 4 positions highly electrophilic and susceptible to nucleophilic attack.

Caption: General reactivity of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.

Reaction with Amines

The reaction with amines is one of the most common and synthetically useful transformations of this scaffold.

Experimental Protocol (Example with Hydrazine): [6]

-

To a solution of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (406 mg, 2.0 mmol) in 2 mL of THF, add hydrazine (704 µL, 12 mmol).[6]

-

Heat the mixture at 60°C for 5.5 hours.[6]

-

After cooling, add 3 mL of water and 10 mL of EtOAc.[6]

-

Filter the resulting suspension, wash with water (3 x 5 mL), and concentrate to provide the product.[6]

Expertise & Experience Insights:

-

Sequential Substitution: It is often possible to achieve selective mono-substitution by using one equivalent of the nucleophile at a lower temperature. The introduction of the first nucleophile can deactivate the ring towards a second substitution, which may require more forcing conditions (higher temperature, stronger base).

-

Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often added to scavenge the HCl generated during the reaction.

Reaction with Other Nucleophiles

While less documented for this specific tetrahydro-derivative, by analogy with other 1,4-dichlorophthalazines, it is expected to react with a variety of other nucleophiles, including:

-

Thiols: To form thioether linkages.

-

Alcohols/Phenols: To form ether linkages.

-

Organometallic reagents: In cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

Applications in Drug Discovery and Development

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The phthalazine core serves as a scaffold to which various substituents can be attached to interact with the ATP-binding site of kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several phthalazine-based compounds have been developed as potent VEGFR-2 inhibitors.[1][7] The general strategy involves the substitution of the chlorine atoms with moieties that can interact with key amino acid residues in the kinase domain of VEGFR-2.

Transforming Growth Factor-β (TGF-β) Pathway Inhibitors

The TGF-β signaling pathway is implicated in a variety of cellular processes, and its dysregulation is associated with cancer and fibrosis. Phthalazine-containing molecules have been identified as inhibitors of the TGF-β pathway.[2][8] These inhibitors often work by targeting the TGF-β type I receptor (TGFβRI) kinase.

Safety and Handling

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[5]

Conclusion

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a highly versatile and valuable intermediate for the synthesis of complex heterocyclic compounds with significant biological activity. Its straightforward synthesis and predictable reactivity, dominated by nucleophilic aromatic substitution, make it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research and drug development.

References

- MySkinRecipes. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. (n.d.).

- El-Sayed, M. A., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. European Journal of Medicinal Chemistry, 157, 118-133.

- Abdel-rahman, H. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(33), 23869-23886.

- Google Patents. (2012).

- ChemicalBook. (n.d.).

- Google Patents. (2015).

- Google Patents. (2015).

- Google Patents. (2015).

- Ambeed. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.

- ResearchGate. (2024).

- ResearchGate. (2024).

- MDPI. (2022).

- Santa Cruz Biotechnology. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine.

- Al-Suwaidan, I. A., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic & Medicinal Chemistry, 40, 116179.

- ChemicalBook. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine Chemical Properties.

- BLDpharm. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.

- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1,4-Dichloro-6,7-dimethoxyphthalazine.

- PubChem. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.

- ECHEMI. (n.d.). 67279-24-7, 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine Formula.

- Liu, Y., et al. (2021). Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Frontiers in Pharmacology, 12, 732813.

Sources

- 1. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.pdx.edu [web.pdx.edu]

- 3. rsc.org [rsc.org]

- 4. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C8H8Cl2N2 | CID 12622440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (C8H8Cl2N2) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. guidechem.com [guidechem.com]

The Strategic Utility of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine in Modern Drug Discovery: A Technical Guide

Introduction: The Phthalazine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain heterocyclic scaffolds consistently emerge as "privileged structures"—frameworks that can bind to multiple, diverse biological targets with high affinity. The phthalazine core is a prominent member of this group.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[1][3] The inherent asymmetry and rich electronic nature of the diazine ring system provide an ideal foundation for constructing molecules with complex, three-dimensional pharmacophores.

This guide focuses on a key intermediate that unlocks access to a novel chemical space within this family: 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS: 67279-24-7) . The presence of two reactive chlorine atoms on the electron-deficient pyridazine ring, combined with the saturated carbocyclic portion, makes this molecule a versatile and powerful building block. The chlorine atoms serve as excellent leaving groups for sequential and regioselective nucleophilic substitution, allowing for the controlled introduction of diverse functionalities. This guide provides an in-depth look at its properties, synthesis, reactivity, and safe handling for researchers, scientists, and drug development professionals aiming to leverage this unique scaffold in their programs.

Part 1: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is typically an off-white to light yellow solid.[4] Its key identifiers and computed physicochemical properties are summarized below.

Properties Overview

| Property | Value | Source |

| CAS Number | 67279-24-7 | [1] |

| Molecular Formula | C₈H₈Cl₂N₂ | [1] |

| Molecular Weight | 203.07 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 381.2 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.385 g/cm³ (Predicted) | [6] |

| XLogP3 | 3.1 (Predicted) | [1] |

| Topological Polar Surface Area | 25.8 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its symmetrical structure allows for a confident prediction of its ¹H and ¹³C NMR spectra. These predictions are invaluable for reaction monitoring and quality control.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.80-2.90 (m, 4H): This multiplet corresponds to the four protons on the carbons adjacent to the aromatic ring (C5 and C8).

-

δ 1.90-2.00 (m, 4H): This multiplet arises from the four protons on the internal carbons of the cyclohexene ring (C6 and C7). The molecule's C₂ᵥ symmetry makes the protons on C5 and C8 chemically equivalent, as are the protons on C6 and C7.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 155.0: Corresponds to the two equivalent carbon atoms attached to chlorine (C1 and C4). These are significantly downfield due to the electronegativity of both the attached chlorine and the adjacent nitrogen atoms.

-

δ 130.0: Represents the two equivalent quaternary carbon atoms of the fused ring system (C4a and C8a).

-

δ 25.5: Corresponds to the two equivalent methylene carbons adjacent to the aromatic ring (C5 and C8).

-

δ 21.0: Represents the two equivalent internal methylene carbons (C6 and C7).

-

Part 2: Synthesis and Mechanism

The most direct and common synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine involves the chlorination of its corresponding dione precursor. This transformation leverages the powerful dehydrating and chlorinating properties of phosphorus oxychloride (POCl₃).

Synthetic Workflow

The overall process is a two-step procedure starting from cyclohexanedicarboxylic acid, which is first converted to the phthalazinedione, followed by chlorination.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Chlorination

This protocol is adapted from established procedures for the chlorination of phthalazinediones.[5]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The system should be protected from atmospheric moisture with a drying tube (e.g., CaCl₂).

-

Reagents: To the flask, add 5,6,7,8-Tetrahydrophthalazine-1,4-dione (1.0 eq). Carefully add phosphorus oxychloride (POCl₃) (approx. 5-10 volumes) as the reagent and solvent.

-

Reaction: Heat the mixture to reflux (approx. 107 °C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

-

Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction that releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Neutralization: Carefully neutralize the acidic aqueous solution with a solid base, such as sodium carbonate (Na₂CO₃), until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate (EtOAc) (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography on silica gel to afford the pure 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.

Chlorination Mechanism: The Role of POCl₃

The conversion of the lactam (amide) functionality of the dione to the chloro-substituted heterocycle is a well-established transformation. The mechanism proceeds through the activation of the carbonyl oxygen by the electrophilic phosphorus of POCl₃.

Caption: Key mechanistic stages in the chlorination of the dione precursor.

The process begins with the tautomerization of the lactam to its lactim form. The lone pair on the lactim oxygen then attacks the electrophilic phosphorus atom of POCl₃, forming a highly activated intermediate. This activation makes the adjacent carbon atom highly electrophilic. A chloride ion (from POCl₃) then attacks this carbon, and subsequent elimination steps restore the aromaticity of the heterocyclic ring and yield the dichlorinated product.

Part 3: Reactivity and Synthetic Applications

The synthetic utility of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is defined by the high reactivity of its two chlorine atoms towards nucleophilic substitution. This reactivity is governed by the electron-deficient nature of the pyridazine ring, which stabilizes the intermediate formed during a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[7][8]

The SₙAr Mechanism: A Controlled Gateway to Diversity

The substitution of the chlorine atoms proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing a chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[8]

-

Elimination: The complex collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the ring.

A key feature of this system is the potential for sequential substitution . The first substitution reaction deactivates the ring slightly, making the second substitution require more forcing conditions (e.g., higher temperature). This differential reactivity allows for the stepwise and controlled introduction of two different nucleophiles, a critical advantage in building complex molecules.

Representative Reaction: Synthesis of a Hydrazinyl Intermediate

The reaction with hydrazine demonstrates a typical nucleophilic substitution to produce a key intermediate for further elaboration, for example, in the synthesis of fused triazolo-phthalazine systems.[5]

Caption: Workflow for the monosubstitution reaction with hydrazine.

Experimental Protocol: [5]

-

Setup: To a solution of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq) in Tetrahydrofuran (THF), add an excess of hydrazine (e.g., 6.0 eq).

-

Reaction: Heat the mixture at 60 °C for 5-6 hours.

-

Work-up: After cooling, add water and ethyl acetate (EtOAc). The resulting solid precipitate is the desired product.

-

Purification: Filter the suspension, wash the solid with water, and dry under vacuum to yield the 1-chloro-4-hydrazinyl-5,6,7,8-tetrahydrophthalazine product.

This mono-substituted product retains a chlorine atom, which can be displaced in a subsequent step with a different nucleophile, showcasing the scaffold's utility in building molecular diversity.

Part 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is paramount for laboratory safety.

-

Hazard Identification: The compound is classified with the following GHS hazard statements:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

-

Conclusion

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its predictable synthesis and the capacity for controlled, sequential nucleophilic substitutions provide a reliable and versatile route to novel chemical entities based on the privileged phthalazine scaffold. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively harness its potential to accelerate the discovery and development of next-generation therapeutics.

References

-

Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Available at: [Link]

- Technical Support Center: Nucleophilic Substitution on Dichlorophthalazine. (2025). BenchChem.

-

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C8H8Cl2N2 | CID 12622440. PubChem. Available at: [Link]

-

Amrane, D., Khoumeri, O., Vanelle, P., & Primas, N. X-ray crystallography structure of compound 3. ResearchGate. Available at: [Link]

- SAFETY D

-

Nucleophilic Substitution Reactions. (n.d.). Available at: [Link]

- SAFETY D

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Available at: [Link]

-

Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Available at: [Link]

- mechanism of nucleophilic substitution on dichloro-s-triazines. (2025). Benchchem.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

-

Syntheses of 1‐substituted tetrahydrophthalazines from aldehydes 9 and.... ResearchGate. Available at: [Link]

-

Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. Available at: [Link]

-

1,4-dichloro-5,6,7,8-tetrahydrophthalazine. PubChemLite. Available at: [Link]

-

Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (2020). PMC. Available at: [Link]

-

Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Available at: [Link]

- A kind of preparation method of 1,4- dichloro phthalazines. (2019). Google Patents.

-

N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. (2021). PMC - PubMed Central. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025).

-

Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. (2021). Eurasian Chemical Communications. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. (2010). PMC - NIH. Available at: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

-

BJOC - Search Results. Beilstein Journals. Available at: [Link]

-

Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. Available at: [Link]

Sources

- 1. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C8H8Cl2N2 | CID 12622440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine CAS#: 67279-24-7 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Utility of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, spectroscopic characteristics, and synthetic utility of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. While a crucial intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, detailed experimental data for this compound in the public domain is notably scarce.[1] This guide, therefore, synthesizes available information with established principles of physical organic and heterocyclic chemistry to present a robust profile of the molecule. We will delve into its predicted structural attributes, outline methodologies for its synthesis and characterization, and explore its reactivity, providing a foundational resource for researchers utilizing this versatile scaffold.

Introduction: A Scaffold of Pharmaceutical Importance

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS RN: 67279-24-7) is a substituted heterocyclic compound featuring a dihydropyridazine ring fused to a cyclohexane ring.[2][3] Its significance in the field of drug discovery stems from the versatile phthalazine core, a privileged structure found in numerous biologically active molecules.[4] The presence of two reactive chlorine atoms makes this compound a valuable intermediate, allowing for the strategic introduction of diverse functionalities to build complex molecular architectures.[5] Notably, derivatives of this and related phthalazine structures have been investigated for a range of therapeutic applications, including the development of potent kinase inhibitors for oncology and inflammatory diseases.

This guide will provide an in-depth analysis of the molecule's structure, beginning with its fundamental composition and moving to a discussion of its three-dimensional conformation, supported by computational predictions in the absence of experimental crystallographic data. We will then present a detailed protocol for its synthesis and explore its characteristic spectroscopic signatures. Finally, we will examine the chemical reactivity of the dichloro-pyridazine system, highlighting its utility as a building block in synthetic workflows.

Molecular Structure and Properties

The fundamental structural and physicochemical properties of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine are summarized in the table below. These values, largely derived from computational models, provide a solid foundation for understanding the molecule's behavior.[2][3]

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂N₂ | PubChem[2] |

| Molecular Weight | 203.07 g/mol | PubChem[2] |

| CAS Number | 67279-24-7 | Guidechem[3] |

| IUPAC Name | 1,4-dichloro-5,6,7,8-tetrahydrophthalazine | PubChem[2] |

| SMILES | C1CCC2=C(C1)C(=NN=C2Cl)Cl | PubChem[2] |

| XLogP3 (Predicted) | 3.1 | PubChem[2] |

| Topological Polar Surface Area | 25.8 Ų | Guidechem[3] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[3] |

Conformational Analysis (Predicted)

In the absence of experimental crystallographic data, we must turn to computational methods to infer the three-dimensional structure of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. The molecule is comprised of a planar pyridazine ring fused to a flexible cyclohexane ring. The conformation of the six-membered saturated ring is expected to adopt a chair or a twist-boat conformation to minimize steric strain. The fusion of the planar aromatic portion will likely distort the cyclohexane ring from its ideal geometry.

A computational approach to elucidating the preferred conformation would involve geometry optimization using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). This would allow for the calculation of the relative energies of different conformers and provide predicted bond lengths, bond angles, and dihedral angles. Such an analysis is critical for understanding potential steric hindrances and the orientation of reactive sites.

Synthesis and Purification

The primary synthetic route to 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine involves the chlorination of its corresponding dione precursor, 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on reported procedures for the synthesis of 1,4-dichlorophthalazine derivatives.[6]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione (1 equivalent) in phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents).

Step 2: Chlorination

-

Heat the mixture to reflux and maintain for 16 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

Step 3: Quenching and Neutralization

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Slowly neutralize the acidic solution with solid sodium carbonate until the effervescence ceases.

Step 4: Extraction

-

Extract the aqueous layer with ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude product can be purified by trituration with diethyl ether to yield the final product.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aliphatic protons of the tetrahydro- portion will likely appear as multiplets in the upfield region (δ 1.5-3.0 ppm). The protons on the carbons adjacent to the fused aromatic ring would be expected to be the most downfield of this group. The aromatic region will be absent of signals.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aliphatic carbons in the upfield region (δ 20-40 ppm). The carbons of the dichloropyridazine ring will be significantly downfield. The two carbons bearing chlorine atoms are expected to be in the δ 140-160 ppm range, while the carbons at the ring fusion would appear in the δ 120-130 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H stretching and bending vibrations from the saturated ring. Key expected absorptions include:

-

C-H stretch (sp³): Just below 3000 cm⁻¹

-

C=N stretch: Around 1600-1650 cm⁻¹

-

C-Cl stretch: In the fingerprint region, typically 600-800 cm⁻¹

Mass Spectrometry (MS)

The electron impact mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak will be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak. Fragmentation would likely proceed through the loss of chlorine radicals (Cl•) and HCl.

Chemical Reactivity and Applications

The primary utility of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine lies in the reactivity of its C-Cl bonds. These positions are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of functional groups.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyridazine nitrogens activates the chlorine-bearing carbons towards nucleophilic attack. This allows for the sequential or simultaneous displacement of the chlorine atoms by various nucleophiles.

Caption: Reactivity of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine via SₙAr.

This reactivity is paramount in its application as a scaffold in drug discovery. For instance, in the synthesis of kinase inhibitors, amine nucleophiles are often used to append pharmacophoric groups that will interact with the target protein's active site. The ability to perform sequential substitutions at the C1 and C4 positions allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a molecule of significant synthetic value, particularly within the realm of medicinal chemistry. While a comprehensive experimental characterization is not publicly available, this guide has provided a detailed overview of its molecular structure, properties, and reactivity based on established chemical principles and computational predictions. The synthetic accessibility of this compound, coupled with the versatile reactivity of its dichloropyridazine core, solidifies its role as a key building block for the development of novel therapeutics. Further experimental studies, particularly single-crystal X-ray diffraction and detailed 2D NMR analysis, would be invaluable in further refining our understanding of this important chemical entity.

References

-

PubChem. 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. National Center for Biotechnology Information. Accessed January 11, 2026. [Link]

-

PubChemLite. 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. Accessed January 11, 2026. [Link]

-

MySkinRecipes. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. Accessed January 11, 2026. [Link]

- Google Patents. A kind of preparation method of 1,4- dichloro phthalazines. CN110156696A. Accessed January 11, 2026.

-

Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. Accessed January 11, 2026. [Link]

-

National Institutes of Health. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry. Accessed January 11, 2026. [Link]

Sources

- 1. PubChemLite - 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (C8H8Cl2N2) [pubchemlite.lcsb.uni.lu]

- 2. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C8H8Cl2N2 | CID 12622440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. longdom.org [longdom.org]

- 5. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine [myskinrecipes.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine

Introduction

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic placement of reactive chlorine atoms on a bicyclic scaffold allows for diverse functionalization, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the synthesis of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.

Retrosynthetic Analysis

A logical retrosynthetic approach to 1,4-dichloro-5,6,7,8-tetrahydrophthalazine points to a two-step synthesis. The dichlorinated target molecule can be accessed from the corresponding dione, 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione, through a deoxychlorination reaction. This dione intermediate, in turn, can be synthesized from a commercially available or readily prepared starting material, cis-1,2,3,6-tetrahydrophthalic anhydride, via a condensation reaction with hydrazine.

Caption: Retrosynthetic analysis of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.

Forward Synthesis

The forward synthesis is a robust two-step process, commencing with the formation of the phthalazinedione ring system, followed by its chlorination.

Step 1: Synthesis of 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione

The initial step involves the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with hydrazine hydrate. This reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

Mechanism: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form a hydrazide-carboxylic acid intermediate. Subsequent intramolecular nucleophilic attack of the second nitrogen atom on the carboxylic acid carbonyl, followed by the elimination of a water molecule, yields the stable six-membered heterocyclic dione.

Caption: Reaction mechanism for the chlorination of the dione intermediate.

Experimental Protocol:

-

In a fume hood, carefully add 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione (1 mole equivalent) to an excess of phosphorus oxychloride (typically 5-10 mole equivalents).

-

Heat the mixture under reflux for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral to slightly basic.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford pure 1,4-dichloro-5,6,7,8-tetrahydrophthalazine. [1] Data Summary for Step 2:

| Parameter | Value |

| Starting Material | 2,3,5,6,7,8-Hexahydro-phthalazine-1,4-dione |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Quenching with ice, neutralization |

| Purification | Recrystallization from ethanol |

Best Practices and Safety Considerations

-

Hydrazine Hydrate : Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [2][3][4][5][6]It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Phosphorus Oxychloride : Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic hydrogen chloride gas. [7][8][9][10][11]All manipulations should be carried out in a fume hood. Wear appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. The quenching of the reaction mixture with ice is extremely exothermic and must be done slowly and with caution in an ice bath.

-

Reaction Monitoring : It is crucial to monitor the progress of both reaction steps using an appropriate analytical technique, such as TLC, to ensure complete conversion and to avoid unnecessary heating, which might lead to side product formation.

-

Purification : Thorough purification of the intermediate and the final product is essential to obtain material of high purity for subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds.

Characterization

The identity and purity of the synthesized 1,4-dichloro-5,6,7,8-tetrahydrophthalazine should be confirmed by standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

Conclusion

The synthesis of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is a well-established and efficient two-step process. By carefully following the detailed protocols and adhering to the necessary safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and development. The key to a successful synthesis lies in the purity of the starting materials, careful control of reaction conditions, and thorough purification of the products.

References

-

Material Safety Data Sheet - Phosphorus Oxychloride. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Hydrazine Hydrate 55%. (n.d.). Retrieved from [Link]

-

One-step ring condensation of hydrazine derivatives and cyclic anhydrides. (2025, August 8). ResearchGate. Retrieved from [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. Retrieved from [Link]

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

-

cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

How should I proceed in Chlorination using POCl3? (2014, November 14). ResearchGate. Retrieved from [Link]

-

Cyclisation reaction through hydrazine. (2018, July 4). Chemistry Stack Exchange. Retrieved from [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. (n.d.). PMC - NIH. Retrieved from [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. Retrieved from [Link]

-

The Reactions of Maleic Anhydride with Hydrazine Hydrate. (2019, April 25). ResearchGate. Retrieved from [Link]

- PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. (n.d.). Google Patents.

- A kind of preparation method of 1,4- dichloro phthalazines. (n.d.). Google Patents.

-

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. (n.d.). PubChem. Retrieved from [Link]

-

cis-1,2,3,6-Tetrahydrophthalic anhydride. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. chemicalbook.com [chemicalbook.com]

- 5. nexchem.co.uk [nexchem.co.uk]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. spectrumchemical.com [spectrumchemical.com]

The Strategic Repurposing of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine as a Scaffold for Novel Kinase Inhibitors in Oncology

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutic agents in oncology necessitates the exploration of versatile chemical scaffolds amenable to diverse functionalization. This guide delves into the untapped potential of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, a readily accessible building block, as a foundational core for the development of next-generation kinase inhibitors. We present a comprehensive analysis of its synthesis, reactivity, and strategic application in the design of potent and selective inhibitors of key oncogenic kinases, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This whitepaper provides not only the theoretical framework for the medicinal chemistry design rationale but also detailed, field-proven experimental protocols for the synthesis of derivatives and their subsequent biological evaluation. Through a synthesis of established chemical principles and forward-looking drug design strategies, we illuminate a promising path for the rapid development of novel anti-cancer agents from this under-explored starting material.

Introduction: The Phthalazine Core - A Privileged Scaffold in Medicinal Chemistry

The phthalazine moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-cancer, antihypertensive, and anti-inflammatory properties.[1] The inherent structural features of the phthalazine ring system, particularly its ability to engage in various non-covalent interactions with biological targets, have made it a focal point for drug discovery efforts. Notably, several phthalazine-based compounds have been investigated as potent inhibitors of protein kinases, a class of enzymes that play a pivotal role in intracellular signaling pathways and are frequently dysregulated in cancer.[2][3]

This guide focuses on a specific, yet highly versatile, derivative: 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine . The presence of two reactive chlorine atoms at the 1 and 4 positions, coupled with the saturated carbocyclic ring, offers a unique three-dimensional chemical space for the design of novel kinase inhibitors. The dichloro substituents serve as convenient handles for the introduction of a wide array of functionalities through well-established synthetic methodologies, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The tetrahydro- nature of the phthalazine core imparts a degree of conformational flexibility that can be exploited to achieve enhanced binding affinity and selectivity for the target kinase.

This document will provide a comprehensive roadmap for researchers to unlock the potential of this scaffold, with a particular focus on its application in the development of inhibitors for VEGFR-2 and EGFR, two clinically validated targets in oncology.

Synthesis of the Core Scaffold: 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine

The efficient and scalable synthesis of the core scaffold is a prerequisite for any successful drug discovery program. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine can be prepared in a straightforward two-step sequence from commercially available starting materials.

Synthesis of the Precursor: 5,6,7,8-tetrahydrophthalazine-1,4-dione

The synthesis of the dione precursor is achieved through the condensation of cyclohexanedicarboxylic acid anhydride with hydrazine hydrate.

Experimental Protocol:

-

To a stirred solution of cyclohexanedicarboxylic acid anhydride (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford 5,6,7,8-tetrahydrophthalazine-1,4-dione as a white solid.

Chlorination to Yield 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine

The conversion of the dione to the desired dichloro-scaffold is accomplished using a standard chlorinating agent, phosphorus oxychloride (POCl₃).[4]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 5,6,7,8-tetrahydrophthalazine-1,4-dione (1.0 eq) in phosphorus oxychloride (5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Heat the reaction mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine.

Diagram of the Synthetic Pathway for the Core Scaffold:

Caption: Synthesis of the 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine core.

Strategic Derivatization for Kinase Inhibition

The two chlorine atoms on the tetrahydrophthalazine core are amenable to sequential or simultaneous displacement, providing a versatile platform for generating a library of diverse derivatives. The primary strategies for derivatization include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The chlorine atoms can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of functionalities that can engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases.

General Experimental Protocol for Mono-amination:

-

Dissolve 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Add the desired amine (1.1 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

-

Purify the product by column chromatography to obtain the mono-amino substituted derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer powerful tools for the introduction of aryl, heteroaryl, and amino moieties. These reactions are crucial for exploring the structure-activity relationship (SAR) in regions of the kinase binding site that favor hydrophobic and aromatic interactions.

The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups.

General Experimental Protocol for Mono-Suzuki Coupling:

-

To a degassed mixture of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq), the desired boronic acid or ester (1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds, providing access to a wide range of aniline and heteroaromatic amine derivatives.[5]

General Experimental Protocol for Mono-Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, Cs₂CO₃) in an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture at 80-120 °C until completion.

-

Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

Diagram of Derivatization Strategies:

Caption: Key derivatization strategies for the core scaffold.

Potential Applications in Kinase Inhibitor Design

The strategic derivatization of the 1,4-dichloro-5,6,7,8-tetrahydrophthalazine core allows for the tailored design of inhibitors targeting specific kinases. Here, we outline the rationale for targeting VEGFR-2 and EGFR.

Targeting VEGFR-2 for Anti-Angiogenic Therapy

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] Many approved VEGFR-2 inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site, with side chains extending into adjacent hydrophobic pockets.

Design Rationale:

-

C4-Position: Introduction of an aniline or a related nitrogen-containing heterocycle via nucleophilic substitution or Buchwald-Hartwig amination can mimic the hydrogen bonding interactions of the adenine region of ATP with the hinge region of the kinase.

-

C1-Position: Substitution with small, hydrophobic aryl or heteroaryl groups via Suzuki coupling can occupy the hydrophobic pocket near the gatekeeper residue.

Proposed Library of VEGFR-2 Inhibitors:

| Compound ID | C4-Substituent | C1-Substituent | Rationale |

| V-001 | 4-Fluoroaniline | Phenyl | Classic hinge binder with hydrophobic interaction. |

| V-002 | 3-Aminopyridine | Thiophene | Introduces additional H-bond acceptor and varies hydrophobic moiety. |

| V-003 | Aniline | 3-Methylphenyl | Probes steric tolerance in the hydrophobic pocket. |

Targeting EGFR for Anti-Proliferative Therapy

EGFR is a receptor tyrosine kinase that, when dysregulated, can drive cell proliferation and survival in various cancers.[7] EGFR inhibitors often utilize a quinazoline or a similar heterocyclic core to interact with the kinase hinge region.

Design Rationale:

-

C4-Position: Similar to VEGFR-2 inhibitors, an aniline or a related moiety can form crucial hydrogen bonds with the hinge region of EGFR.

-

C1-Position: Introduction of larger, more complex aryl or heteroaryl groups via Suzuki coupling can extend into the solvent-exposed region and potentially confer selectivity.

Proposed Library of EGFR Inhibitors:

| Compound ID | C4-Substituent | C1-Substituent | Rationale |

| E-001 | 3-Ethynylaniline | 4-Methoxyphenyl | Covalent warhead potential and interaction with the solvent front. |

| E-002 | Aniline | Indole | Explores interactions with the ribose pocket. |

| E-003 | 4-Chloro-3-fluoroaniline | Pyridine | Mimics substitution patterns of known EGFR inhibitors. |

Biological Evaluation of Novel Derivatives

A robust and systematic biological evaluation is critical to validate the therapeutic potential of the synthesized compounds. This involves a tiered approach, starting with in vitro biochemical assays, followed by cell-based assays.

In Vitro Kinase Inhibition Assays

Biochemical assays are employed to determine the direct inhibitory activity of the compounds against the target kinases.

A luminescence-based kinase assay can be used to measure the amount of ATP remaining after the kinase reaction.

Protocol:

-

Prepare a master mix containing recombinant human VEGFR-2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase buffer.

-

Dispense the master mix into a 96-well plate.

-

Add serial dilutions of the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).

-

Calculate the IC₅₀ values from the dose-response curves.

A similar luminescence-based assay can be used to assess EGFR inhibition.

Protocol:

-

Prepare a master mix with recombinant human EGFR, a specific peptide substrate, and kinase buffer.

-

Follow the same steps as the VEGFR-2 assay for compound addition, reaction initiation, and detection.

-

Calculate IC₅₀ values to determine the potency of the compounds against EGFR.

Cell-Based Anti-Proliferative Assays

Cell-based assays are essential to evaluate the effect of the compounds on cancer cell viability and proliferation.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Protocol:

-

Seed cancer cells (e.g., HUVEC for VEGFR-2, A431 for EGFR) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) values.

Diagram of the Biological Evaluation Workflow:

Sources

- 1. Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. indianchemicalsociety.com [indianchemicalsociety.com]

The Strategic Utility of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a diverse toolbox of molecular building blocks. Among these, heterocyclic scaffolds play a pivotal role, offering three-dimensional complexity and a wide array of intermolecular interactions crucial for potent and selective drug candidates. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine has emerged as a particularly valuable and versatile heterocyclic building block, primarily utilized as a key intermediate in the synthesis of innovative pharmaceutical compounds.[1] Its strategic importance lies in the reactive nature of its two chlorine atoms, which are amenable to sequential and selective nucleophilic substitution, allowing for the facile introduction of diverse functionalities. This inherent reactivity, coupled with the rigid, bicyclic core, provides a robust platform for the construction of complex molecules with significant biological activity, particularly in the realm of kinase inhibitors for oncology and the treatment of inflammatory diseases.[1]

This technical guide provides a comprehensive overview of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, from its synthesis and chemical properties to its strategic application in the development of cutting-edge therapeutics. We will delve into the mechanistic nuances of its reactivity, provide detailed experimental protocols, and showcase its utility through case studies in modern drug discovery.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 67279-24-7 | [2] |

| Molecular Formula | C₈H₈Cl₂N₂ | [2] |

| Molecular Weight | 203.07 g/mol | [2] |

| Appearance | Off-white to light yellow solid | Generic Supplier Data |

| Boiling Point | 381.2 °C | [1] |

| Storage | 2-8°C, under inert gas | Generic Supplier Data |

Spectroscopic Data:

Synthesis of the Core Building Block: A Detailed Protocol

The most common and efficient synthesis of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine proceeds from the corresponding dione precursor, 5,6,7,8-tetrahydrophthalazine-1,4-dione. This transformation is typically achieved through chlorination using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).

A Chinese patent (CN110156696A) provides a robust and scalable method for the preparation of 1,4-dichlorophthalazines, which can be adapted for the 5,6,7,8-tetrahydro derivative.[3] The key innovation of this method is the use of a catalyst, such as 4-dimethylaminopyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which allows for a more efficient reaction with a reduced amount of the chlorinating agent, leading to a safer and more environmentally friendly process.

Experimental Protocol: Synthesis of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine

Materials:

-

5,6,7,8-Tetrahydrophthalazine-1,4-dione

-

Phosphorus trichloride (PCl₃)

-

Acetonitrile (anhydrous)

-

4-Dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane

-

Water

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Activated carbon

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 5,6,7,8-tetrahydrophthalazine-1,4-dione, 5-8 times its weight of anhydrous acetonitrile, and a catalytic amount of DMAP or DBU (molar ratio of dione to catalyst ranging from 1:0.01 to 1:0.1).[3]

-

Addition of Chlorinating Agent: Begin stirring the mixture and warm it to 40-60 °C. Slowly add 2 molar equivalents of phosphorus trichloride dropwise over a period of 3-6 hours, maintaining the internal reaction temperature between 60-100 °C.[3] The off-gases should be passed through a lye scrubber to neutralize any evolving HCl.

-

Reaction Monitoring and Work-up: After the addition is complete, continue to reflux the reaction mixture for 4-10 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[3] Once the reaction is complete, cool the mixture and carefully quench it by pouring it into a separate vessel containing ice water.

-

Extraction and Purification: A solid precipitate of the crude product will form. Collect the solid by filtration. Dissolve the solid in dichloromethane and wash sequentially with water and 5% sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, treat with activated carbon to remove colored impurities, and filter.

-

Crystallization: Concentrate the filtrate under reduced pressure until a precipitate begins to form. Cool the mixture to induce crystallization. Collect the purified 1,4-dichloro-5,6,7,8-tetrahydrophthalazine by filtration and dry under vacuum. A second crop of crystals can often be obtained by concentrating the mother liquor.

dot graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} "Synthesis Workflow"

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is primarily derived from its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms, being good leaving groups, are readily displaced by a wide variety of nucleophiles. The electron-withdrawing effect of the two nitrogen atoms in the phthalazine ring activates the carbon atoms at the 1 and 4 positions towards nucleophilic attack.

This reactivity allows for the sequential and regioselective introduction of different substituents, providing a powerful strategy for building molecular diversity. Common nucleophiles employed in reactions with dichlorophthalazines include amines, anilines, thiols, and alkoxides.

Mechanistic Considerations and Causality in Experimental Design

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer-like intermediate. The choice of reaction conditions is critical for achieving the desired outcome, whether it be mono- or di-substitution, and for minimizing side reactions.

Key Experimental Parameters and Their Rationale:

-

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often used as they can solvate the cationic species and promote the reaction.

-

Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include organic amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH). The strength of the base should be carefully chosen to avoid side reactions.

-

Temperature: The reaction temperature can be adjusted to control the rate of reaction. For less reactive nucleophiles, heating is often necessary. However, excessive heat can lead to decomposition of reagents or the formation of undesired byproducts.

-

Stoichiometry: The stoichiometry of the nucleophile relative to the dichlorophthalazine can be used to control the extent of substitution. Using one equivalent or a slight excess of the nucleophile will favor mono-substitution, while a larger excess will drive the reaction towards di-substitution.

dot graph SnArMechanism { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} "SNAr Reaction Pathway"

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

A significant application of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The phthalazine scaffold has proven to be an effective core for the design of potent and selective kinase inhibitors.

One of the most important targets in this area is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several studies have reported the design and synthesis of phthalazine-based compounds as potent VEGFR-2 inhibitors.

Case Study: Synthesis of Phthalazine-based VEGFR-2 Inhibitors

While specific examples utilizing the 5,6,7,8-tetrahydro derivative are often proprietary, the general synthetic strategy can be illustrated from published research on analogous phthalazine cores. A common approach involves the sequential substitution of the two chlorine atoms.

General Synthetic Scheme:

-

Mono-substitution: 1,4-Dichlorophthalazine is treated with a primary amine (R¹-NH₂) to afford the mono-substituted intermediate, 1-amino-4-chlorophthalazine. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.

-

Di-substitution: The remaining chlorine atom is then displaced by a second nucleophile, such as a substituted aniline (R²-NH₂), to yield the final 1,4-disubstituted phthalazine derivative.

dot graph KinaseInhibitorSynthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} "Kinase Inhibitor Synthesis"

The diverse R¹ and R² groups can be strategically chosen to optimize the compound's binding affinity and selectivity for the target kinase, as well as its pharmacokinetic properties. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion: A Building Block of Enduring Importance

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine stands as a testament to the power of well-designed heterocyclic building blocks in modern drug discovery. Its straightforward synthesis, predictable reactivity, and the biological relevance of its derivatives make it a valuable asset for medicinal chemists. The ability to readily introduce diverse functionalities through sequential nucleophilic substitution provides a robust and flexible platform for the creation of novel therapeutic agents, particularly in the competitive field of kinase inhibitor development. As the demand for innovative and effective medicines continues to grow, the strategic application of versatile scaffolds like 1,4-dichloro-5,6,7,8-tetrahydrophthalazine will undoubtedly continue to play a crucial role in shaping the future of pharmaceutical research.

References

-

PubChem. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. Retrieved from [Link]

- Haimen Ruiyi Pharmaceutical Technology Co Ltd. (2019). A kind of preparation method of 1,4- dichloro phthalazines. CN110156696A.

-

Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & El-Shehry, M. F. (2020). N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. Archiv der Pharmazie, 353(12), e2000219. Retrieved from [Link]

-

El-Gamal, M. I., Al-Said, M. S., Al-Dosari, M. S., Al-Omair, M. A., Al-Zehouri, A. A., & Abdel-Maksoud, M. S. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. Retrieved from [Link]

-

Abdallah, A. E., Mabrouk, R. R., Elnagar, M. R., Farrag, A. M., Kalaba, M. H., Sharaf, M. H., El-Fakharany, E. M., Bakhotmah, D. A., Elkaeed, E. B., & Al Ward, M. M. S. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 627–647. Retrieved from [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21553-21571. Retrieved from [Link]

-

Li, X., He, Y., Zhang, P., Li, H., Liu, J., & Li, J. (2007). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 12(7), 1438–1447. Retrieved from [Link]

Sources

Biological activity of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine derivatives

An In-Depth Technical Guide to the Biological Activity of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine Derivatives

Authored by a Senior Application Scientist